2-Amino-3-imino-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-Amino-3-imino-2,3-dihydro-1H-inden-1-one is a heterocyclic compound with a unique structure that includes both amino and imino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with an amine source under acidic or basic conditions to introduce the amino and imino groups . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial in industrial settings to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-imino-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in fully saturated amino compounds .
Scientific Research Applications
2-Amino-3-imino-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino and imino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but has a carboxamide group instead of an imino group.
1H-Inden-1-one, 2,3-dihydro-: This compound lacks the amino and imino groups but shares the indene backbone.
Uniqueness
2-Amino-3-imino-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and imino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets compared to similar compounds .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-amino-3-iminoinden-1-one |
InChI |
InChI=1S/C9H8N2O/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,8,10H,11H2 |
InChI Key |
WZJAQNJMYKFRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)C(C2=O)N |
Origin of Product |
United States |
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